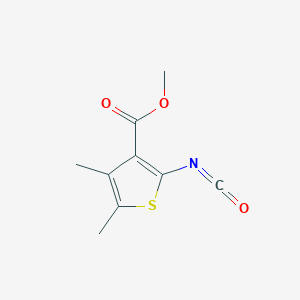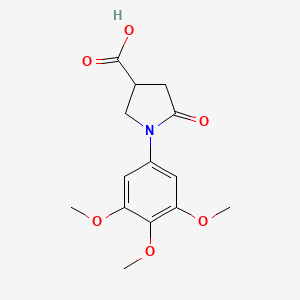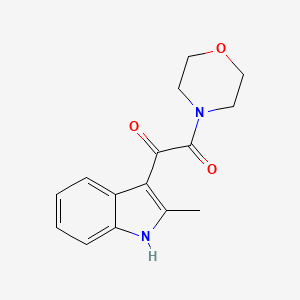
1-(2-methyl-1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone
Vue d'ensemble
Description
The compound “1-(2-methyl-1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The morpholinyl group is a common motif in medicinal chemistry, known for its versatility and favorable pharmacokinetic properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a morpholinyl ring, and an oxoethanone group. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The morpholinyl ring is a six-membered ring containing four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole ring, the morpholinyl group, and the oxoethanone group. The indole ring is known to undergo electrophilic substitution reactions . The morpholinyl group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole and morpholinyl groups could potentially increase its solubility in polar solvents .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- The compound has been involved in stereochemical investigations, revealing its role in the nucleophilic addition of methyl ethyl ketone to (E)-alkyloxindolylideneacetates. This reaction yields various diastereomeric and isomeric mixtures, expanding our understanding of its structural versatility in chemical synthesis (El-Samahy, 2005).
- It has been used in the Nenitzescu synthesis of carbamate indole derivatives, highlighting its utility in producing morpholino-substituted cyclohexane and cyclopentane-fused indole derivatives. These derivatives have potential applications in various fields including medicinal chemistry (Borisov et al., 2007).
Pharmacological Research
- The compound and its analogs have been synthesized and studied for their activity as dopamine D4 receptor antagonists. These studies are crucial for understanding the compound's potential therapeutic applications in neurological disorders (Witt et al., 2016).
- It's also involved in the synthesis of conformationally restrained heterocyclic analogues of pravadoline. This process highlights its significance in the exploration of cannabinoid receptor agonists and their potential therapeutic benefits (D'ambra et al., 1992).
Materials Science and Engineering
- The compound plays a role in the co-sensitization process with near-IR absorbing cyanine dye to improve photoelectric conversion in dye-sensitized solar cells. This research is fundamental for the advancement of solar energy technology and its applications (Wu et al., 2009).
Orientations Futures
Mécanisme D'action
Target of Action
Similar indole analogs have been found to exhibit inhibitory activities against acetylcholinesterase enzyme (ache) and glutathione s-transferase enzyme (gst) .
Mode of Action
For instance, some indole analogs have been found to inhibit AChE and GST enzymes .
Biochemical Pathways
AChE is involved in the termination of impulse transmission at cholinergic synapses, while GST is involved in the detoxification of xenobiotics .
Pharmacokinetics
The pharmacokinetic properties of similar indole analogs have been predicted .
Result of Action
The inhibition of ache and gst enzymes by similar indole analogs could potentially lead to changes in neurotransmission and detoxification processes, respectively .
Analyse Biochimique
Biochemical Properties
1-(2-methyl-1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and glutathione S-transferase (GST) . These interactions are typically characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been found to exhibit antiproliferative activities against various cancer cell lines, such as HeLa, MCF-7, and HT-29 . These effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with AChE and GST involves binding to the active site, resulting in enzyme inhibition . Additionally, the compound can induce apoptosis and cell cycle arrest by disrupting tubulin polymerization .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their activity can diminish over time due to degradation . Long-term studies have shown that the compound’s effects on cellular function, such as apoptosis and cell cycle arrest, can persist for extended periods, depending on the concentration and exposure duration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and antiproliferative activity. At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular processes . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Indole derivatives are known to undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-morpholin-4-ylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-13(11-4-2-3-5-12(11)16-10)14(18)15(19)17-6-8-20-9-7-17/h2-5,16H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQDCTJOGTWVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724494 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B3167767.png)
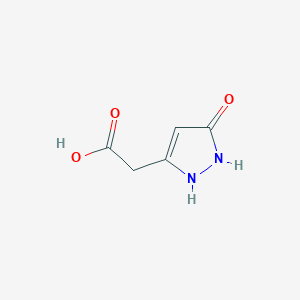
![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B3167769.png)
![5-methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B3167782.png)


![Ethanol, 2-[2-(2-aminoethoxy)ethoxy]-, hydrochloride](/img/structure/B3167813.png)

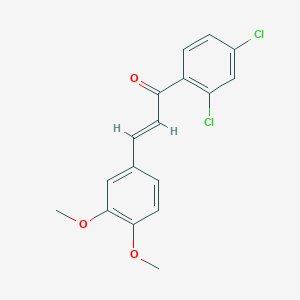
![3-[3-(Propan-2-yl)phenyl]benzoic acid](/img/structure/B3167845.png)
